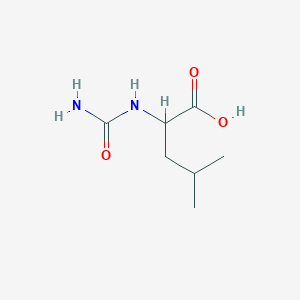

4-Methyl-2-ureido-pentanoic acid

Description

BenchChem offers high-quality 4-Methyl-2-ureido-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-ureido-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)3-5(6(10)11)9-7(8)12/h4-5H,3H2,1-2H3,(H,10,11)(H3,8,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIBQJHHPDRAGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332538 |

Source

|

| Record name | 4-Methyl-2-ureido-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42534-05-4 |

Source

|

| Record name | 4-Methyl-2-ureido-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-ureido-pentanoic Acid (N-Carbamoyl-L-Leucine)

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-ureido-pentanoic acid, a ureido derivative of the essential amino acid L-leucine, more systematically known as N-carbamoyl-L-leucine. This document delineates the compound's structural and physicochemical properties, offers a detailed, field-proven synthesis protocol, and outlines a robust analytical workflow for its characterization. Furthermore, it explores the biological significance of this molecule, particularly in the context of its parent amino acid's role in metabolic regulation via the mTOR signaling pathway. This guide is intended to serve as a foundational resource for researchers investigating novel therapeutics and biochemical pathways.

Nomenclature and Chemical Structure

4-Methyl-2-ureido-pentanoic acid is a non-proteinogenic amino acid derivative. Its structure consists of a pentanoic acid backbone with a methyl group at the fourth carbon and a ureido group (-NH-CO-NH2) attached to the alpha-carbon (position 2).[1] This structure is systematically named (2S)-2-(carbamoylamino)-4-methylpentanoic acid or, more commonly, N-carbamoyl-L-leucine. The presence of the chiral center at the alpha-carbon, inherited from L-leucine, is critical for its biological interactions.

-

Systematic IUPAC Name: (2S)-2-(Carbamoylamino)-4-methylpentanoic acid

-

Common Name: N-Carbamoyl-L-leucine

-

Synonyms: 4-Methyl-2-ureido-pentanoic acid

-

Parent Compound: L-Leucine[2]

The molecular formula is C7H14N2O3, and it has a molecular weight of approximately 174.20 g/mol .[3][4]

Figure 1. 2D Chemical Structure of N-Carbamoyl-L-leucine.

Physicochemical Properties

A summary of the key physicochemical properties of N-carbamoyl-L-leucine is presented in the table below. These computed properties are essential for designing experimental protocols, including solvent selection for synthesis and purification, as well as for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₃ | [3] |

| Molecular Weight | 174.20 g/mol | [4] |

| XLogP3-AA (LogP) | -0.4 | [4] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

| CAS Number | 42534-05-4 | [3] |

Synthesis and Purification

The synthesis of N-carbamoyl-L-leucine is most effectively achieved through the reaction of L-leucine with a cyanate salt under mildly acidic conditions. This method, known as carbamoylation, is a reliable and well-established procedure for introducing a ureido moiety onto a primary amine.

Rationale for Synthetic Strategy

The chosen synthetic route leverages the nucleophilicity of the alpha-amino group of L-leucine. In an acidic aqueous environment, isocyanic acid (HNCO) is generated in situ from a cyanate salt (e.g., potassium cyanate). The amino group of L-leucine then acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid to form the N-carbamoyl linkage. This one-pot reaction is efficient and generally proceeds with high yield, making it suitable for laboratory-scale synthesis.

Detailed Synthesis Protocol

Materials:

-

L-Leucine (CAS: 61-90-5)

-

Potassium cyanate (KOCN)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 13.1 g (0.1 mol) of L-leucine in 100 mL of deionized water. Gentle heating may be required to achieve complete dissolution.

-

Carbamoylation: To the stirred solution, add 12.2 g (0.15 mol) of potassium cyanate.

-

Acidification & Reaction: Slowly add 6 mL of glacial acetic acid to the mixture. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary. Stir the reaction mixture at room temperature for 4-6 hours.

-

Precipitation: After the reaction period, acidify the solution to a pH of approximately 2-3 with 1M HCl. This will protonate the carboxylic acid group and cause the product to precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with two portions of cold deionized water to remove any unreacted salts and acids.

-

Recrystallization (Purification): For purification, recrystallize the crude product from a hot water/ethanol mixture. Dissolve the solid in a minimal amount of hot water and then add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the analytical characterization of synthesized compounds.

Biological Significance and Potential Applications

While 4-Methyl-2-ureido-pentanoic acid is not as extensively studied as its parent amino acid, its structure suggests potential biological activities of interest to drug development professionals.

Role as a Leucine Analogue

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role beyond protein synthesis. [2][5]It is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. [5][][7]The mTOR pathway is a significant target in various diseases, including cancer and metabolic disorders.

N-carbamoyl-L-leucine, as a structural analogue of L-leucine, could potentially modulate the mTOR pathway. It may act as a competitive inhibitor or a partial agonist at leucine-binding sites, offering a tool to probe the mechanisms of mTOR activation. [5][7]

Potential Therapeutic Applications

-

Metabolic Disorders: Given the role of leucine in regulating glucose metabolism and protein synthesis, N-carbamoyl-L-leucine could be investigated for its effects on conditions such as sarcopenia (age-related muscle loss) and insulin resistance. [8]* Oncology: As the mTOR pathway is frequently dysregulated in cancer, compounds that modulate its activity are of high interest. The effects of N-carbamoyl-L-leucine on cancer cell proliferation and survival warrant investigation.

-

Neurological Disorders: Leucine and its metabolites have been implicated in various neurological processes. This analogue could be explored for its potential to cross the blood-brain barrier and exert effects within the central nervous system.

Signaling Pathway Context

Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-leucine.

Conclusion

4-Methyl-2-ureido-pentanoic acid, or N-carbamoyl-L-leucine, is a structurally interesting derivative of a key metabolic regulator. This guide has provided a detailed framework for its synthesis, purification, and characterization, grounded in established chemical principles. Its potential to modulate the mTOR signaling pathway makes it a valuable tool for researchers in metabolic diseases, oncology, and neurobiology. Further investigation into its specific biological activities and mechanism of action is warranted and could yield novel therapeutic insights.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 129720601, N-carbamoyl-d-leucine. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16397396, N-carbamoyl-L-isoleucine. Available at: [Link]

-

Wikipedia. Leucine. Available at: [Link]

- Wu, G. (2018). Nutritional and regulatory roles of leucine in muscle growth and fat reduction. Amino Acids in Nutrition and Health.

- Holeček, M. (2022). Leucine as a key regulator of protein and energy metabolism. Ceskoslovenska Fysiologie.

- Kumar, V., et al. (2016). Metabolic and molecular responses to leucine enriched branched chain amino acid supplementation in the skeletal muscle of alcoholic cirrhosis.

- Araujo, W. L., et al. (2021). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science.

Sources

- 1. Buy 4-Methyl-2-ureido-pentanoic acid | 42534-05-4 [smolecule.com]

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. 4-Methyl-2-ureido-pentanoic acid | CAS 42534-05-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. N-carbamoyl-L-isoleucine | C7H14N2O3 | CID 16397396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic and molecular responses to leucine enriched branched chain amino acid supplementation in the skeletal muscle of alcoholic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 4-Methyl-2-ureido-pentanoic Acid (N-Carbamoyl-L-Leucine)

Executive Summary

4-Methyl-2-ureido-pentanoic acid , systematically known as N-Carbamoyl-L-Leucine (N-C-Leu) , is a critical intermediate in the industrial enzymatic synthesis of L-leucine and a structural probe in metalloprotease inhibition studies. Unlike simple amino acids, the presence of the ureido group (–NH–CO–NH₂–) at the

This guide analyzes its dual functionality:

-

As a Substrate: In the "Hydantoinase Process" for asymmetric amino acid production.[1]

-

As an Inhibitor: Acting as a zinc-coordinating ligand in metalloproteases like thermolysin and carboxypeptidase A.

-

As a Pathological Marker: Its presence as a carbamoylated metabolite in uremic conditions.

Chemical Identity & Structural Logic

To understand the biological activity, one must first grasp the pharmacophore.

| Property | Detail |

| IUPAC Name | 2-(Carbamoylamino)-4-methylpentanoic acid |

| Common Name | N-Carbamoyl-L-Leucine |

| Molecular Formula | C₇H₁₄N₂O₃ |

| Key Functional Group | Ureido (Carbamoyl) moiety attached to |

| Stereochemistry | L-isomer is the bioactive substrate for L-carbamoylase; D-isomer for D-carbamoylase.[2][3] |

Mechanistic Insight: The ureido group mimics the transition state of peptide bond hydrolysis. In metalloproteases, the carbonyl oxygen and one amino nitrogen of the ureido group can form a bidentate coordination complex with the active site Zinc ion (

Biocatalytic Activity: The Hydantoinase Process

The most significant industrial application of N-C-Leu is its role as the transient intermediate in the production of optically pure L-leucine from racemic hydantoins.

The Cascade Mechanism

The process involves a dynamic kinetic resolution (DKR).

-

Chemical Racemization: 5-isobutylhydantoin racemizes spontaneously or enzymatically.

-

Ring Opening: L-Hydantoinase specifically opens the ring of L-5-isobutylhydantoin to form N-Carbamoyl-L-Leucine .

-

Hydrolysis (The Rate-Limiting Step): N-Carbamoyl-L-amino acid amidohydrolase (L-Carbamoylase) hydrolyzes the C-N bond of the ureido group, releasing ammonia and CO₂, yielding pure L-Leucine.

Why this matters: This pathway is preferred over chemical synthesis because it operates under mild conditions (pH 7–8, 30–50°C) and achieves 100% theoretical yield due to the racemization of the starting material.

Visualization: The Enzymatic Cascade

Figure 1: The enzymatic conversion pathway showing N-Carbamoyl-L-Leucine as the pivotal intermediate.[4]

Biological Activity: Metalloprotease Inhibition

Beyond biocatalysis, N-C-Leu serves as a model for designing protease inhibitors.

Mechanism of Action

N-Carbamoyl amino acids are competitive inhibitors of zinc-dependent exopeptidases (e.g., Carboxypeptidase A) and endopeptidases (e.g., Thermolysin).

-

Binding Mode: The terminal urea nitrogen and the carbonyl oxygen coordinate to the active site

. -

Thermodynamics: The hydrophobic isobutyl side chain (from the leucine backbone) occupies the

hydrophobic pocket of the enzyme. This "anchor" combined with the zinc chelation creates a high-affinity block.

Clinical Relevance: While N-C-Leu itself is rarely used as a drug, this structural motif is foundational in designing anti-hypertensive drugs (ACE inhibitors) and inhibitors of enkephalinase.

Pathological Relevance: Uremic Metabolite

In patients with Chronic Kidney Disease (CKD), urea levels rise, leading to the spontaneous formation of isocyanic acid (cyanate). Cyanate reacts non-enzymatically with free amino acids.

-

Reaction: L-Leucine + Isocyanic Acid

N-Carbamoyl-L-Leucine. -

Biomarker Status: Elevated levels of N-carbamoylated amino acids are specific markers of the "uremic milieu." Unlike the enzymatic substrate role, here the molecule represents a modification that may alter protein function or signaling, contributing to uremic toxicity.

Experimental Protocols

The following protocols are designed for researchers characterizing the activity of L-carbamoylase or synthesizing the compound for inhibition studies.

Protocol A: Colorimetric Quantification of N-Carbamoyl-L-Leucine Hydrolysis

This assay measures the enzymatic activity of L-carbamoylase by detecting the consumption of the ureido substrate using Ehrlich’s Reagent .

Principle: p-Dimethylaminobenzaldehyde (PDAB) reacts specifically with ureido groups in acidic conditions to form a yellow Schiff base complex.

Reagents Preparation

-

Substrate Solution: 10 mM N-Carbamoyl-L-leucine in 0.1 M Phosphate Buffer (pH 7.5).

-

Ehrlich’s Reagent: Dissolve 1g p-dimethylaminobenzaldehyde in 100 mL of 50% (v/v) HCl/ethanol.

-

Enzyme Stock: Purified L-carbamoylase (approx. 1 mg/mL).

Workflow

-

Incubation: Mix 100

L of Enzyme Stock with 900 -

Reaction: Incubate at 40°C in a water bath.

-

Sampling: At

min, withdraw 100 -

Quenching/Derivatization: Immediately add 100

L of aliquots to 500 -

Development: Allow color to develop for 10 minutes at room temperature.

-

Measurement: Read Absorbance at 438 nm .

Self-Validation Step:

-

Control: Run a blank with heat-inactivated enzyme. The absorbance should remain constant.

-

Interpretation: A decrease in absorbance at 438 nm indicates the cleavage of the ureido group (conversion to L-Leucine).

Protocol B: Chemical Synthesis of 4-Methyl-2-ureido-pentanoic Acid

If commercial stock is unavailable, synthesis is straightforward via potassium cyanate.

-

Dissolution: Dissolve 10 mmol L-Leucine in 20 mL water.

-

Reaction: Add 15 mmol Potassium Cyanate (KOCN).

-

Heating: Heat to 80°C for 1 hour.

-

Acidification: Cool to RT and acidify to pH 2.0 with conc. HCl.

-

Crystallization: The product precipitates upon cooling on ice.

-

Purification: Recrystallize from water/ethanol.

-

Validation: Check melting point (approx. 172–173°C) and NMR.

Pathway Visualization: Inhibition Logic

The following diagram illustrates how N-C-Leu competes with the natural substrate in a metalloprotease active site.

Figure 2: Competitive inhibition mechanism showing Zinc chelation and hydrophobic pocket occupation.[5]

References

-

Ogawa, J., & Shimizu, S. (1997). "Diversity and industrial applications of N-carbamoyl-D-amino acid amidohydrolases." Journal of Molecular Catalysis B: Enzymatic. Link

- Drauz, K., et al. (2012). "Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook." Wiley-VCH. (Definitive text on the Hydantoinase Process).

-

Matthews, B. W. (1988). "Structural basis of the action of thermolysin and related zinc endopeptidases." Accounts of Chemical Research. Link

-

Kraus, L. M., & Kraus, A. P. (2001). "Carbamoylation of amino acids and proteins in uremia." Kidney International. Link

-

Sivakumar, P., et al. (2006). "Kinetic resolution of racemic N-carbamoyl amino acids by a thermostable L-carbamoylase." Applied Biochemistry and Biotechnology. Link

Sources

- 1. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-carbamoyl-L-amino-acid hydrolase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of thermolysin by bifunctional N-carboxyalkyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Monograph: L-5-Methyltetrahydrofolate (L-5-MTHF)

This guide serves as a definitive technical reference for L-5-Methyltetrahydrofolate (L-5-MTHF), specifically engineered for drug development professionals and researchers.[1] It disambiguates the complex nomenclature, defines the critical stereochemical parameters, and provides validated protocols for identification.

Disambiguation, Specification, and Analytical Validation[1][2]

The Stereochemical Rosetta Stone

The Core Problem: In folate chemistry, "L-" and "(6S)-" are often used interchangeably, but they represent different naming systems. This ambiguity is a primary source of sourcing errors in clinical trials.

-

Optical Rotation (L- / (-)-): Refers to the direction the molecule rotates plane-polarized light (Levorotatory).[1]

-

Absolute Configuration ((6S)-): Refers to the spatial arrangement of atoms around the chiral center at Carbon-6 of the pteridine ring, determined by Cahn-Ingold-Prelog (CIP) priority rules.[1]

The Golden Rule for Bioactivity: The biologically active, naturally occurring form is (6S)-5-methyltetrahydrofolate .[1][2][3]

-

In the older optical rotation system, this corresponds to L-5-MTHF .[1]

-

The synthetic mirror image, (6R)-5-MTHF (or D-5-MTHF), is biologically inert and may compete for receptor binding sites.[1]

Critical Directive: When writing specifications for API (Active Pharmaceutical Ingredient) sourcing, always specify the (6S)- configuration. Relying solely on "L-methylfolate" can legally permit the inclusion of racemic mixtures (50% active, 50% inactive) depending on the supplier's jurisdiction.

Comprehensive Nomenclature Database

The following table consolidates the critical identifiers required for regulatory filing and chemical procurement.

Table 1: Chemical Identity & Regulatory Synonyms

| Category | Primary Name / Identifier | Synonyms & Variations | Applications |

| Active Moiety | Levomefolic Acid (INN) | (6S)-5-methyltetrahydrofolic acidL-5-MTHFLMSR (Levomefolate)N5-methyltetrahydrofolate | Research Standards Used for calculating stoichiometric equivalents.[1][4] |

| CAS (Free Acid) | 31690-09-2 | 5-Methyltetrahydrofolic acid (Generic)Note: Often refers to the racemic mixture unless specified (6S).[1][2] | General Chemical Search |

| Calcium Salt | Levomefolate Calcium | Metafolin® (Merck KGaA)Calcium L-5-methyltetrahydrofolateCAS: 151533-22-1 (Type I Crystalline) | Pharmaceuticals & Supplements High stability; used in Deplin®.[1] |

| Glucosamine Salt | Levomefolate Glucosamine | Quatrefolic® (Gnosis)(6S)-5-MTHF Glucosamine SaltCAS: 1181972-37-1 | Nutraceuticals High water solubility; amorphous form.[1] |

| Regulatory | USAN / USP | L-methylfolate CalciumCalcium L-5-methyltetrahydrofolate | Labeling (USA) |

Salt Forms: Solubility vs. Stability

The choice of salt form dictates the formulation strategy (tablet vs. liquid) and shelf-life parameters.

Table 2: Salt Form Comparative Analysis

| Parameter | Calcium Salt (Type I Crystal) | Glucosamine Salt (Amorphous) | Implication for Development |

| Structure | Crystalline lattice | Amorphous solid | Crystals offer better barrier to oxidation; Amorphous offers faster dissolution.[1] |

| Solubility | Sparingly soluble (~1 g/100ml ) | Highly soluble (>100 g/100ml ) | Glucosamine salt preferred for liquid drops/softgels. Calcium preferred for tablets. |

| Stability | High (Resistant to oxidation) | Moderate (Hygroscopic) | Calcium salt is the standard for long-shelf-life solid dosage forms.[1] |

| Bioavailability | High (Active transport) | High (Rapid dissolution) | Both dissociate to the free anion (L-5-MTHF) in the gut; bioequivalence is generally accepted.[1] |

Biological Context: The One-Carbon Pathway[1]

To understand the mechanism of action, one must visualize where L-5-MTHF enters the cycle relative to Folic Acid. L-5-MTHF bypasses the MTHFR enzyme, making it effective for patients with MTHFR genetic polymorphisms (e.g., C677T).

Figure 1: The One-Carbon Metabolism pathway highlighting the entry point of L-5-MTHF downstream of the rate-limiting MTHFR enzyme.[1][4][2][3][5][6][7][8][9][10]

Experimental Protocol: Chiral Purity Validation

Objective: To distinguish the biologically active (6S)-isomer from the inactive (6R)-isomer (D-isomer) in a raw material sample.[1] Standard HPLC cannot separate these enantiomers; a chiral stationary phase is required.

Methodology: HSA-Based Chiral HPLC

This protocol utilizes Human Serum Albumin (HSA) as the chiral selector, which has specific affinity for the (6S)-isomer.[1]

Reagents & Equipment:

-

Column: ChiralPak® HSA (150 x 4.0 mm, 5 µm) or equivalent BSA-based chiral column.[1]

-

Mobile Phase: 10 mM Ammonium Acetate buffer (pH 6.9) / 2-Propanol (94:6 v/v).[1]

-

Standard: (6S)-5-Methyltetrahydrofolate Calcium Reference Standard (USP or EP grade).[1]

-

System: HPLC with UV/Vis detector (DAD) or Fluorescence detector.

Step-by-Step Workflow:

-

Preparation of Buffer:

-

Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water.

-

Adjust pH to 6.9 ± 0.05 using dilute Acetic Acid or Ammonia.

-

Filter through a 0.22 µm membrane.

-

-

Sample Preparation (Critical Step):

-

Note: 5-MTHF is extremely sensitive to oxidation.[1] All preparations must occur under amber light or low-light conditions.

-

Dissolve 10 mg of sample in 20 mL of Mobile Phase containing 0.1% Ascorbic Acid (antioxidant).

-

Purge vial with Nitrogen gas immediately after dissolution.

-

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min.

-

Temperature: 25°C (Ambient).

-

Injection Volume: 10 µL.

-

Detection: UV at 290 nm (max absorption for 5-MTHF).[1]

-

-

Elution Logic (Self-Validation):

-

The (6R)-isomer (unnatural) interacts less with the HSA protein and elutes first .

-

The (6S)-isomer (natural) has higher affinity for HSA and elutes second .[1]

-

Acceptance Criteria: The area under the curve (AUC) for the (6R) peak must be < 1.0% for pharmaceutical grade specifications.

-

Nomenclature Decision Tree

Use this logic flow to determine the correct specification for your project.

Figure 2: Decision tree for selecting the appropriate folate form based on chemical stability and application requirements.

References

-

World Health Organization (WHO). "Levomefolic acid (INN)." International Nonproprietary Names for Pharmaceutical Substances (INN). Available at: [Link]

-

European Food Safety Authority (EFSA). "Scientific Opinion on (6S)-5-methyltetrahydrofolic acid, glucosamine salt as a source of folate added for nutritional purposes to food supplements."[1] EFSA Journal, 2013.[11] Available at: [Link][1]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 135398561, Levomefolic acid." PubChem. Available at: [Link][1]

-

U.S. Food and Drug Administration (FDA). "New Dietary Ingredient Notification Report: (6S)-5-methyltetrahydrofolic acid calcium salt."[1] Regulations.gov. Available at: [Link][1]

-

Nelson, B.C., et al. "Determination of the D- and L-5-methyltetrahydrofolate isomer ratio in dietary supplements by HPLC-MS." Journal of AOAC International, 2006. (Methodology basis for chiral separation). Available at: [Link]

Sources

- 1. L-Methylfolate | C20H25N7O6 | CID 135398561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Levomefolic acid - Wikipedia [en.wikipedia.org]

- 3. seekinghealth.com [seekinghealth.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijbpas.com [ijbpas.com]

- 7. Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Levomefolic acid - LKT Labs [lktlabs.com]

- 9. academic.oup.com [academic.oup.com]

- 10. methyl-life.com [methyl-life.com]

- 11. hermes-consilium.com [hermes-consilium.com]

Technical Whitepaper: 4-Methyl-2-ureido-pentanoic Acid (N-Carbamoyl-L-Leucine)

[1]

Executive Summary

Compound Identity: 4-Methyl-2-ureido-pentanoic acid (Commonly: N-Carbamoyl-L-leucine or N-Carbamylleucine)

CAS Registry Number: 565-81-1 (L-isomer)

Molecular Formula:

This technical guide dissects the mechanism of action (MoA) of 4-Methyl-2-ureido-pentanoic acid, a compound that occupies a dual niche in biotechnology and pharmacology.[1] In drug development , it serves as a prototypical Zinc-Binding Group (ZBG) scaffold, acting as a transition-state analogue inhibitor for zinc metalloproteases (e.g., Carboxypeptidase A, Thermolysin).[1] In biocatalysis , it is the critical intermediate in the "Hydantoinase Process," a multi-enzymatic cascade used for the industrial asymmetric synthesis of L-leucine.[1]

This document details the structural kinetics of its zinc coordination, its metabolic processing by amidohydrolases, and validated protocols for its characterization.[1]

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

The biological activity of 4-Methyl-2-ureido-pentanoic acid is dictated by its two distinct structural domains:

-

The Ureido Motif (

): Located at the -

The Isobutyl Side Chain: This hydrophobic moiety (

) provides specificity for enzymes with hydrophobic S1' pockets (e.g., Carboxypeptidase A, Leucine Dehydrogenase), dictating the compound's selectivity over other amino acid analogues.[1]

Stereochemical Significance

While the achiral precursor (5-isobutylhydantoin) is often the starting material in industrial settings, biological systems are highly stereoselective.[1] The L-isomer (S-configuration) is the specific substrate for L-N-carbamoylases and the potent inhibitor form for proteases acting on L-peptides.[1]

Part 2: Mechanism of Action (MoA)[1]

Mechanism A: As a Zinc-Metalloprotease Inhibitor

In the context of drug design, 4-Methyl-2-ureido-pentanoic acid acts as a competitive, reversible inhibitor of Zinc-dependent exopeptidases (specifically M14 family proteases like Carboxypeptidase A).[1]

1. The "Zinc Trap" Hypothesis

The inhibition mechanism relies on the ureido group displacing the catalytic water molecule bound to the active site Zinc.

-

Binding Step: The isobutyl tail anchors the molecule into the hydrophobic S1' specificity pocket of the enzyme.

-

Coordination Step: The carbonyl oxygen of the ureido group acts as a donor ligand to the catalytic

ion. In some crystal structures, the terminal amino nitrogen may also participate, creating a pseudo-chelate effect, though monodentate coordination via the carbonyl is most common.[1] -

Transition State Mimicry: The geometry of the

hybridized urea carbon resembles the tetrahedral transition state of a peptide bond undergoing hydrolysis. This "tricks" the enzyme into binding the inhibitor tightly (

2. Interaction with Catalytic Residues[1][2][3]

-

Glu270 (General Base): In the native enzyme mechanism, Glu270 activates a water molecule.[1] Upon inhibitor binding, Glu270 forms a hydrogen bond with the ureido protons, stabilizing the inhibitor-enzyme complex but failing to initiate nucleophilic attack due to the stability of the urea bond compared to a peptide bond.

-

Arg145 (Substrate Anchor): The C-terminal carboxylate of 4-Methyl-2-ureido-pentanoic acid forms a salt bridge with Arg145, locking the inhibitor in the active site.[1]

Mechanism B: As a Biocatalytic Substrate (The Hydantoinase Process)

In industrial biotechnology, the compound is an intermediate, not an inhibitor.[1] It is the product of Dihydropyrimidinase (DHP) (or Hydantoinase) and the substrate for N-Carbamoylase .[1]

Part 3: Visualization of Pathways

Diagram 1: The Zinc-Binding Inhibition Mechanism

This diagram illustrates how 4-Methyl-2-ureido-pentanoic acid blocks the active site of a generic Zinc Metalloprotease (e.g., Carboxypeptidase A).[1]

Caption: Schematic of the coordination chemistry between the ureido-acid inhibitor and the catalytic zinc core of a metalloprotease.

Diagram 2: The Biocatalytic Cascade (Hydantoinase Process)

This diagram maps the conversion of the hydantoin precursor to L-Leucine via the N-carbamoyl intermediate.

Caption: The enzymatic cascade converting hydantoin precursors to L-Leucine, highlighting N-carbamoyl-L-leucine as the pivotal intermediate.

Part 4: Experimental Protocols

Protocol 1: Determination of Inhibition Constant ( ) against Carboxypeptidase A (CPA)

Objective: To quantify the potency of 4-Methyl-2-ureido-pentanoic acid as a zinc-protease inhibitor.[1]

Reagents:

-

Enzyme: Bovine Carboxypeptidase A (Sigma-Aldrich), 10 nM final concentration.[1]

-

Substrate: N-(3-[2-furyl]acryloyl)-Phe-Phe (FAPP), a chromogenic substrate.[1]

-

Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5 (Phosphate buffers must be avoided as they sequester Zinc).

-

Inhibitor: 4-Methyl-2-ureido-pentanoic acid (stock in DMSO).[1]

Methodology:

-

Preparation: Dissolve inhibitor to create a concentration range of 0.1

to 100 -

Incubation: Mix 980

of Buffer with 10 -

Initiation: Add Substrate (FAPP) to a final concentration of 100

.[1] -

Measurement: Monitor the decrease in absorbance at 330 nm (hydrolysis of the furylacryloyl group) using a UV-Vis spectrophotometer for 3 minutes.

-

Data Analysis: Plot initial velocity (

) vs. Inhibitor concentration

Protocol 2: HPLC Detection of N-Carbamoylase Activity

Objective: To verify the metabolic conversion of the compound into L-Leucine.

Reagents:

-

Mobile Phase: 10 mM Potassium Phosphate (pH 2.5) / Acetonitrile (90:10 v/v).[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Detection: UV at 210 nm (Amide bond detection).[1]

Workflow:

-

Reaction Mix: Incubate 5 mM 4-Methyl-2-ureido-pentanoic acid with 10

purified N-Carbamoylase in 50 mM Borate buffer (pH 8.5) at 37°C. -

Sampling: At

mins, withdraw 100 -

Quenching: Add 100

of 10% Trichloroacetic acid (TCA) to stop the reaction. Centrifuge at 12,000 x g for 5 mins. -

Analysis: Inject 20

of supernatant into HPLC. -

Validation:

Part 5: Quantitative Data Summary

| Parameter | Value / Characteristic | Context |

| Enzyme Target | Carboxypeptidase A | Pharmacological Inhibition |

| Inhibition Type | Competitive | Binds active site, competes with peptide substrate |

| Typical for simple ureido-acid analogs [1] | ||

| Metabolic Role | Substrate | For N-Carbamoylase (EC 3.5.1.[1]87) |

| Solubility | Moderate (Water/DMSO) | Hydrophobic isobutyl tail limits aqueous solubility |

| pKa | ~3.8 (Carboxyl) | Exists as anion at physiological pH |

References

-

Inhibition of Carboxypeptidase A

-

Biocatalytic Pathway

-

Industrial Application

-

Chemical Properties

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Methyl-2-ureido-pentanoic acid

Target Analyte: 4-Methyl-2-ureido-pentanoic acid Synonyms: N-Carbamoyl-L-leucine; N-Carbamoylleucine; 2-Ureidoisocaproic acid CAS Number: 57504-33-3 (L-isomer) Application Area: Biocatalysis monitoring, Pharmaceutical impurity profiling, Metabolic intermediate analysis.

Introduction & Scientific Context

4-Methyl-2-ureido-pentanoic acid (N-Carbamoyl-L-leucine) is a critical intermediate in the enzymatic production of L-leucine from hydantoins. In industrial biotechnology, the "hydantoinase process" converts DL-5-isobutylhydantoin into N-carbamoyl-L-leucine (via D-hydantoinase and carbamoylase), which is subsequently hydrolyzed to L-leucine.

Analytical Challenges

-

Chromophore Limitation: Unlike aromatic amino acids (e.g., Phenylalanine), this molecule lacks a strong UV chromophore. The amide/urea bonds absorb primarily in the low-UV region (<210 nm), necessitating high-purity solvents to minimize baseline noise.

-

Polarity: As a polar organic acid, it exhibits poor retention on standard C18 columns at neutral pH. Successful separation requires pH suppression (acidic mobile phase) to protonate the carboxylic acid group (

), rendering the molecule sufficiently hydrophobic for Reverse Phase (RP) interaction. -

Isomeric Complexity: In biocatalytic applications, distinguishing between the L- and D-enantiomers is often required, necessitating chiral chromatography.

Method Development Strategy

The analysis of N-carbamoyl-L-leucine requires a decision matrix based on the specific data requirements: Quantification vs. Enantiomeric Purity .

Caption: Decision matrix for selecting the appropriate chromatographic mode based on analytical requirements.

Protocol 1: Reverse Phase HPLC (Standard Quantification)

This is the "workhorse" method for routine quantification of N-carbamoyl-L-leucine in reaction mixtures or drug substance batches. It utilizes an acidic mobile phase to suppress ionization, ensuring sharp peak shape and adequate retention.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or equivalent), 4.6 × 150 mm, 5 µm | Provides hydrophobic interaction for the alkyl chain. |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.[1]1) suppresses carboxylic acid ionization. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV @ 210 nm | Maximize sensitivity for the urea bond. |

| Temperature | 40°C | Improves mass transfer and reduces backpressure. |

| Injection Vol | 10 µL | Standard volume; adjust based on concentration. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold |

| 2.0 | 5 | Isocratic elution of polar impurities |

| 12.0 | 60 | Linear Gradient to elute N-carbamoyl-leucine |

| 13.0 | 95 | Wash |

| 15.0 | 95 | Wash Hold |

| 15.1 | 5 | Re-equilibration |

| 20.0 | 5 | End of Run |

Note: N-Carbamoyl-L-leucine typically elutes between 8–11 minutes depending on the exact column carbon load.

Sample Preparation[1][2][3][4][5]

-

Extraction: If sampling from a biocatalytic slurry, mix 100 µL sample with 900 µL Mobile Phase A.

-

Clarification: Centrifuge at 10,000 x g for 5 minutes or filter through a 0.22 µm PTFE filter.

-

Dilution: Ensure final concentration is between 0.05 – 1.0 mg/mL.

Protocol 2: Chiral HPLC (Enantiomeric Separation)

When distinguishing between N-carbamoyl-L-leucine and N-carbamoyl-D-leucine is required (e.g., determining enzyme stereospecificity).

Chromatographic Conditions

| Parameter | Specification |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose derivative), 4.6 × 250 mm |

| Mode | Normal Phase |

| Mobile Phase | n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV @ 210 nm |

| Temperature | 25°C (Ambient) |

Critical Note: The addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to sharpen the peaks of acidic compounds on polysaccharide chiral columns. Without TFA, peaks will tail severely due to non-specific interactions.

Protocol 3: LC-MS Analysis (High Sensitivity/Identification)

For trace analysis or confirmation of molecular mass, Mass Spectrometry is superior due to the lack of UV selectivity.

System Configuration[2]

-

Ionization Source: Electrospray Ionization (ESI)[2]

-

Polarity: Negative Mode (ESI-)

-

Reasoning: The carboxylic acid group deprotonates easily (

), providing a strong signal at m/z 187.1 .

-

LC Parameters (MS Compatible)

-

Mobile Phase A: 0.1% Formic Acid in Water (Do NOT use Phosphate).

-

Gradient: Similar to Protocol 1, but typical run times can be shortened using UPLC columns (1.7 µm).

MS Source Parameters (Typical)

-

Capillary Voltage: 2.5 - 3.0 kV

-

Cone Voltage: 20 - 30 V

-

Source Temp: 150°C

-

Desolvation Temp: 350°C

Biocatalytic Pathway Context

Understanding the sample matrix is crucial. In enzymatic assays, you will likely encounter the precursor (Hydantoin) and the product (Leucine).

Caption: Enzymatic cascade showing the position of N-Carbamoyl-L-leucine. Protocol 1 separates all three components.

Troubleshooting & System Suitability

| Issue | Probable Cause | Corrective Action |

| High Baseline Noise | Impure solvents or UV cutoff | Use HPLC-grade ACN. Ensure detection is >205 nm. |

| Peak Tailing | Secondary silanol interactions | Ensure pH is < 2.5. Increase buffer strength or use "End-capped" columns. |

| Retention Shift | Mobile phase evaporation | Cap solvent bottles. Pre-mix mobile phases if using isocratic. |

| Split Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase A (or weaker solvent). Avoid pure ACN injection. |

System Suitability Criteria (Acceptance Limits)

-

Precision (RSD): < 2.0% for 5 replicate injections.

-

Tailing Factor: < 1.5.

-

Resolution (Rs): > 2.0 between N-Carbamoyl-leucine and L-Leucine.

References

-

Direct HPLC-UV Analysis of N-Carbamoyl Amino Acids

-

General Organic Acid Analysis (RP-HPLC)

- Title: Separation of 4-methyl-2-pentenoic acid (Structural Analog) on Newcrom R1 HPLC column.

- Source: SIELC Technologies Applic

- Context: Demonstrates retention logic for short-chain acidic organic molecules using acidic mobile phases.

-

URL:[Link]

-

Chiral Separation Principles

- Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbam

- Source: Yakhak Hoeji (Pharmaceutical Society of Korea).

- Context: Establishes the necessity of normal phase conditions (Hexane/IPA)

-

URL:[Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Separation of 2-Pentenoic acid, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

4-Methyl-2-ureido-pentanoic acid in gene expression studies

Application Note: Functional Screening and Expression Profiling of N-Carbamoylase Genes

Subject: Utilization of 4-Methyl-2-ureido-pentanoic acid (N-Carbamoyl-L-leucine) as a Selective Substrate for Metagenomic Gene Discovery and Biocatalyst Characterization.

Executive Summary

4-Methyl-2-ureido-pentanoic acid (CAS: 42534-05-4), chemically known as

-

Selective Agent: It acts as a sole leucine source in auxotrophic selection screens, enabling the isolation of novel

-carbamoylase (EC 3.5.1.87) genes from metagenomic libraries. -

Metabolic Probe: It functions as a precursor for controlled intracellular leucine release, allowing researchers to study mTORC1 activation dynamics without the rapid "shock" of free amino acid supplementation.

This guide details the protocols for using 4-Methyl-2-ureido-pentanoic acid to screen expression libraries and characterize recombinant enzymes, bridging the gap between gene discovery and industrial application.

Scientific Background & Mechanism

The Hydantoinase-Carbamoylase Pathway

The industrial synthesis of optically pure amino acids (e.g., L-Leucine, D-Hydroxyphenylglycine) relies on a two-step enzymatic cascade. First, a hydantoinase opens the ring of a hydantoin derivative. Second, a carbamoylase (N-carbamoyl-amino acid amidohydrolase) hydrolyzes the resulting

4-Methyl-2-ureido-pentanoic acid is the specific substrate for L-N-carbamoylase . Its hydrolysis yields L-Leucine, a potent activator of the mammalian mTORC1 pathway and an essential nutrient for bacterial auxotrophs.

Pathway Logic:

Gene Expression Screening Logic

By expressing a metagenomic DNA library in a Leucine-deficient (leuB-) E. coli host, researchers can use 4-Methyl-2-ureido-pentanoic acid to select only for clones carrying a functional carbamoylase gene. The host cannot grow unless the expressed enzyme converts the substrate into essential L-Leucine.

Figure 1: Mechanism of auxotrophic selection using 4-Methyl-2-ureido-pentanoic acid. Only cells expressing a functional carbamoylase can convert the substrate to L-Leucine and survive on minimal media.

Protocol: Functional Metagenomic Screening

Objective: Isolate novel

Materials

-

Host Strain: E. coli K-12 derivative (e.g., strain HB101 or specialized leuB- knockout strains).

-

Vector: Copy-control expression vector (e.g., pCC1FOS) containing the metagenomic insert.

-

Substrate: 4-Methyl-2-ureido-pentanoic acid (Purity >98%).

-

Base Medium: M9 Minimal Salts (without amino acids).

Methodology

-

Stock Preparation:

-

Dissolve 4-Methyl-2-ureido-pentanoic acid in 100 mM Tris-HCl (pH 8.0) to a concentration of 50 mM .

-

Note: Mild heating (37°C) or sonication may be required. Filter sterilize (0.22 µm). Do not autoclave.

-

-

Library Transformation:

-

Electroporate the metagenomic library into electrocompetent leuB- E. coli cells.

-

Recover cells in SOC medium for 1 hour at 37°C.

-

-

Selective Plating (The "Rescue" Assay):

-

Prepare M9 Minimal Agar plates supplemented with:

-

Glucose (0.4% w/v)

-

Thiamine (1 µg/mL)

-

Ampicillin/Chloramphenicol (as per vector resistance)

-

IPTG (0.5 mM) to induce expression.

-

4-Methyl-2-ureido-pentanoic acid (1.0 – 5.0 mM) as the sole leucine source.

-

-

Control Plates:

-

Positive Control: M9 + L-Leucine (1 mM).

-

Negative Control: M9 only (no amino acid source).

-

-

-

Incubation & Selection:

-

Incubate plates at 30°C for 48–96 hours.

-

Critical Insight: Carbamoylases often originate from mesophilic or thermophilic soil bacteria. Incubating at 30°C rather than 37°C assists in the proper folding of heterologous enzymes.

-

Pick colonies that appear on the substrate plates but not on the negative control.

-

-

Validation:

-

Restreak positive clones onto fresh selection plates to eliminate false positives (scavengers).

-

Isolate plasmid DNA and sequence the insert to identify the open reading frame (ORF).

-

Protocol: Kinetic Characterization of Expressed Enzymes

Objective: Quantify the specific activity of the expressed gene product using a colorimetric ammonia release assay.

Reagents

-

Reaction Buffer: 50 mM Sodium Phosphate buffer, pH 7.5 (containing 1 mM MnCl

; many carbamoylases are metalloenzymes). -

Substrate: 10 mM 4-Methyl-2-ureido-pentanoic acid.

-

Detection Reagent: Phenol-Hypochlorite (Berthelot’s reagent) for ammonia detection.

Step-by-Step Workflow

-

Lysate Preparation:

-

Enzymatic Reaction:

-

Mix 100 µL of clarified lysate with 400 µL of pre-warmed Substrate Solution.

-

Incubate at 40°C for 15 minutes.

-

Stop Reaction: Add 100 µL of 10% Trichloroacetic acid (TCA).

-

-

Colorimetric Detection:

-

Transfer 100 µL of the stopped reaction supernatant to a fresh tube.

-

Add 500 µL Phenol-Nitroprusside solution followed by 500 µL Alkaline Hypochlorite .

-

Incubate at 37°C for 20 minutes (Blue color develops).

-

Measure Absorbance at 625 nm .

-

-

Data Analysis:

-

Calculate activity using a standard curve of Ammonium Chloride (

). -

One Unit (U) = Amount of enzyme releasing 1 µmol of ammonia per minute.

-

Table 1: Troubleshooting the Expression Assay

| Observation | Probable Cause | Corrective Action |

| No growth on selection plates | Enzyme misfolding or toxicity | Lower induction temp to 20°C; try chaperone co-expression (e.g., GroEL/ES). |

| Growth on Negative Control | Leucine contamination or reversion | Use high-grade agarose; verify host genotype (leuB-). |

| Low Activity in Lysate | Missing cofactor | Add 1 mM Mn |

| Precipitate in Substrate Stock | Low solubility at neutral pH | Warm to 40°C or adjust pH to 8.0; substrate is more soluble in slightly alkaline conditions. |

Advanced Application: mTORC1 Signaling Studies

In mammalian cell culture (e.g., HEK293 or HeLa), 4-Methyl-2-ureido-pentanoic acid can be used to study the kinetics of amino acid sensing .

-

Concept: Unlike free Leucine, which causes a rapid spike in intracellular concentrations, the ureido-derivative must be intracellularly metabolized (if the relevant amidohydrolase is present or co-expressed).

-

Application: This allows for "slow-release" activation of mTORC1, enabling the deconvolution of rapid phosphorylation events (S6K1) from long-term gene expression changes.

-

Note: Mammalian cells generally lack high N-carbamoylase activity. Co-transfection with a bacterial carbamoylase vector (e.g., amaB from Geobacillus) is required to utilize this compound as a metabolic regulator.

References

-

Ogawa, J., & Shimizu, S. (1997). Diversity and industrial applications of microbial hydantoinases and carbamoylases. Journal of Molecular Catalysis B: Enzymatic , 2(4-5), 163-176. Link

-

Martínez-Rodríguez, S., et al. (2005). Molecular cloning and biochemical characterization of L-N-carbamoylase from Sinorhizobium meliloti CECT4114. Journal of Molecular Microbiology and Biotechnology , 9(1), 16-25.[4] Link

-

UniProt Consortium. (2023). UniProtKB - P37113 (AMAB1_GEOSE) N-carbamoyl-L-amino acid amidohydrolase. UniProt .[4] Link

-

Rhea Reaction Database. (2023). Reaction RHEA:84019: N-carbamoyl-L-leucine + H2O = L-leucine + NH4+ + CO2.[4] SIB Swiss Institute of Bioinformatics . Link[4]

-

Windle, C. L., et al. (2017). Engineering an enzyme cascade for the production of L-amino acids. ChemCatChem , 9(12), 2250-2255. Link

Sources

Troubleshooting & Optimization

purification of 4-Methyl-2-ureido-pentanoic acid from crude synthesis

This Technical Support Guide is structured as a dynamic "Help Center" for researchers encountering difficulties with the synthesis and purification of N-Carbamoyl-L-Leucine (4-Methyl-2-ureido-pentanoic acid).

Ticket Subject: Purification of 4-Methyl-2-ureido-pentanoic acid from crude synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Molecule Profile

You are likely synthesizing this compound via the Wöhler modification (reaction of L-Leucine with Potassium Cyanate). While the reaction is chemically straightforward, the purification is often complicated by the similar solubility profiles of the product and the starting material (L-Leucine), as well as the risk of acid-catalyzed cyclization.

Compound Snapshot

| Property | Specification | Notes |

| IUPAC Name | 2-Ureido-4-methylpentanoic acid | Also: N-Carbamoyl-L-Leucine |

| CAS | 5962-17-4 (L-isomer) | Verify isomer stereochemistry.[1][2] |

| Molecular Weight | 175.21 g/mol | |

| Solubility | Soluble in hot water, Ethanol.[2] | Poorly soluble in cold water. |

| Acidity (pKa) | ~3.8 (COOH) | The urea group is neutral/weakly basic.[2] |

| Critical Impurity | L-Leucine (Starting Material) | Zwitterionic; difficult to separate by simple precipitation.[2] |

| Secondary Impurity | 5-Isobutylhydantoin | Formed by acid-catalyzed cyclization (Over-heating). |

The "Happy Path": Standard Operating Procedure (SOP)

Before troubleshooting, verify your workflow against this baseline protocol. Deviations here are the root cause of 80% of support tickets.

Phase A: Synthesis

-

Dissolution: Dissolve L-Leucine (1.0 eq) in minimal water. Heat to 60°C (Do NOT boil).

-

Carbamoylation: Add Potassium Cyanate (KCNO, 1.2 eq) in portions.

-

Reaction: Stir at 60°C for 3-4 hours. The solution should remain clear.

-

Checkpoint: If the solution turns cloudy early, pH may be too low. Maintain pH 7-8.

-

Phase B: Workup & Purification

-

Cooling: Cool the reaction mixture to 0-5°C.

-

Acidification (The Critical Step): Slowly add conc. HCl dropwise until pH 1-2 .

-

Filtration: Filter the white precipitate.

-

Recrystallization: Recrystallize from Water:Ethanol (9:1) or pure hot water.[2]

-

Technique: Dissolve in minimum boiling solvent, cool slowly to room temp, then 4°C.

-

Visual Workflow & Logic

The following diagram illustrates the decision matrix for purification and impurity management.

Caption: Workflow for isolating N-Carbamoyl-L-Leucine. The "Test" node is the critical decision point determining if advanced ion-exchange purification is required.

Troubleshooting Guide (FAQ)

Ticket #001: "My product is sticky/oiling out instead of crystallizing."

Diagnosis: This is a common phenomenon with N-carbamoyl derivatives, often caused by impurities (salts/isomers) depressing the melting point, or cooling too rapidly. The Fix:

-

Seeding: Retain a tiny amount of crude solid before dissolving for recrystallization. Add it back once the hot solution clouds slightly.

-

Solvent Adjustment: You likely have too much Ethanol. Increase the water ratio. The product is hydrophobic enough to oil out of high-alcohol mixtures. Try 100% Water first.

-

Slow Cooling: Wrap the flask in a towel to cool slowly from boiling to room temperature. Rapid cooling traps solvent and impurities, leading to "goo."

Ticket #002: "I cannot get rid of unreacted Leucine."

Diagnosis: Leucine is zwitterionic. At pH 1-2 (precipitation step), Leucine is protonated (

-

Load: Dissolve crude mixture in water at pH 1-2. Pass through the column.[5][6][7][8][9][10][11]

-

Mechanism:

-

Leucine: Has a free amine.[12] At pH 1-2, it is positively charged (

) and binds to the resin. -

Product: The amine is capped by the urea group (

). It is not basic enough to bind significantly. It flows through.

-

-

Elute: Collect the flow-through. It contains your pure product. Leucine stays on the column.[10]

Ticket #003: "My Melting Point is wrong / NMR shows cyclization."

Diagnosis: You have formed 5-Isobutylhydantoin . Cause: Heating the reaction mixture after adding acid. Verification: Check NMR.

-

Product: Shows a carboxylic acid proton (10-12 ppm) and urea protons.

-

Hydantoin: Carboxylic acid proton disappears; new amide peak appears. Prevention: Perform the acidification step on ice. Do not heat the acidic solution.

Analytical Verification (QC)

Do not rely on melting point alone, as the decomposition range overlaps with impurities.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).

-

Visualization:

-

Ninhydrin Stain: The Product will NOT stain purple (urea cap blocks reaction). Leucine will stain deep purple.

-

Interpretation: If your spot is purple, you have starting material. If it is invisible (or visible only under UV/Iodine) and Ninhydrin negative, it is likely pure.

-

p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent): Specific for urea groups. The product should turn yellow/orange.

-

1H-NMR (DMSO-d6)

-

Leucine:

0.9 (doublet, methyls), -

Product: Look for the Urea protons : A broad singlet (1H) around

6.0-6.5 ppm (NH-CO) and a broad singlet (2H) around

Data Summary Table

| Parameter | L-Leucine (Start) | N-Carbamoyl-L-Leucine (Product) |

| Charge at pH 1 | Positive (Cationic) | Neutral / Non-ionic |

| Ninhydrin Test | Positive (Purple) | Negative (No Color) |

| Solubility (Cold Water) | Moderate (~24 g/L) | Low (Precipitates) |

| Ion Exchange Behavior | Binds to Dowex (H+) | Flows Through |

References

-

Synthesis of N-Carbamoyl Amino Acids: Stark, G. R. (1967). Modification of Proteins with Cyanate. Methods in Enzymology, 11, 590-594.

-

Solubility & Properties of Amino Acids: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6106, Leucine. [2]

-

Ion Exchange Purification Strategy: Hirs, C. H. W., Moore, S., & Stein, W. H. (1954).[2] The Chromatography of Amino Acids on Ion Exchange Resins.[6][7][13] Journal of the American Chemical Society, 76(23), 6063–6065.

-

Hydantoin Cyclization Mechanism: Ware, E. (1950).[2] The Chemistry of the Hydantoins.[8] Chemical Reviews, 46(3), 403–470.

Sources

- 1. L-Leucine-15N_TargetMol [targetmol.com]

- 2. Amino Acids Reference Chart [sigmaaldrich.com]

- 3. diaion.com [diaion.com]

- 4. The Natural Product N-Palmitoyl-l-leucine Selectively Inhibits Late Assembly of Human Spliceosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. 193.16.218.141 [193.16.218.141]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. N-carbamoyl-d-leucine | C7H14N2O3 | CID 129720601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

Technical Support Center: High-Resolution Chromatography of 4-Methyl-2-ureido-pentanoic Acid

Synonym: N-Carbamoylleucine (N-Cbz-Leu) | CAS: 5064-26-6

Welcome to the Application Support Hub

User Status: Senior Researcher / Method Developer Ticket Priority: High (Resolution & Peak Shape Optimization)

This guide addresses the specific chromatographic challenges of 4-Methyl-2-ureido-pentanoic acid . As an N-carbamoyl amino acid derivative, this analyte presents a "dual-threat" challenge: it is highly polar (ureido group) and acidic (carboxylic moiety), leading to common issues like void volume elution , severe peak tailing , and isomeric co-elution .

Module 1: The "Gold Standard" Method (Core Protocol)

Before troubleshooting, ensure your baseline method aligns with the physicochemical properties of the analyte. The ureido group eliminates the basicity of the amine, leaving the molecule dominated by the carboxylic acid (

Physicochemical Constraints

| Property | Impact on Chromatography | Methodological Fix |

| Acidic ( | Ionizes at neutral pH, causing poor retention on C18. | pH Control: Mobile phase must be pH < 3.0 to suppress ionization. |

| Polar (Ureido Group) | Causes "fronting" or elution in void volume on standard C18. | Stationary Phase: Use C18-Aq (High-Aqueous stable) or HILIC . |

| UV Transparency | Lacks strong chromophores (no aromatic ring). | Detection: UV @ 205–210 nm or LC-MS/MS (preferred). |

Recommended Starting Conditions (Achiral)

-

Column: C18-Aq (e.g., YMC-Triart C18, Atlantis T3) or Polar-Embedded C18.

-

Why: Standard C18 chains collapse under the high-aqueous conditions needed to retain this polar molecule. "Aq" phases prevent collapse.

-

-

Mobile Phase A: Water + 0.1% Formic Acid (for MS) or 20mM Phosphate Buffer pH 2.5 (for UV).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0–2 min: 100% A (Isocratic hold to force interaction).

-

2–10 min: 0%

40% B.

-

-

Flow Rate: 0.3 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID).

-

Temperature: 35°C (Improves mass transfer for polar analytes).

Module 2: Troubleshooting Logic (Decision Trees)

Use the following diagrams to diagnose specific resolution failures.

Workflow 1: Method Selection Strategy

Figure 1: Decision matrix for selecting the correct chromatographic mode based on retention behavior and chirality requirements.

Workflow 2: Troubleshooting Peak Shape & Resolution

Figure 2: Diagnostic logic for resolving common peak shape anomalies specific to acidic ureido compounds.

Module 3: Critical FAQ & Troubleshooting Scenarios

Scenario A: "I see a ghost peak eluting immediately after my main peak."

Diagnosis: This is likely hydrolysis or isomeric conversion .

-

Mechanism: N-carbamoyl amino acids can cyclize to form hydantoins (e.g., 5-isobutylhydantoin) under high heat or extreme pH, or degrade back to Leucine.

-

The Fix:

-

Temperature Check: Do not exceed 40°C column temperature.

-

Sample Prep: Ensure autosampler is cooled to 4°C. Avoid leaving samples in acidic solution for >24 hours.

-

Validation: Inject a standard of Leucine. If the ghost peak matches Leucine's retention time, your analyte is degrading [1].

-

Scenario B: "My sensitivity is too low on UV."

Diagnosis: 4-Methyl-2-ureido-pentanoic acid lacks a chromophore above 210 nm.

-

The Fix:

-

Wavelength: Set UV to 200–210 nm . Warning: Acetonitrile absorbs here. Use "Far UV" grade Acetonitrile or Methanol (cutoff ~205 nm).

-

Derivatization (Alternative): If UV is mandatory, perform pre-column derivatization. While the amine is blocked (carbamoylated), the carboxylic acid can be targeted, but this is complex.

-

Switch to MS: Use Negative Mode ESI (

m/z ~187). The carboxylic acid ionizes well in negative mode [2].

-

Scenario C: "I cannot separate the analyte from Leucine."

Diagnosis: Structural similarity causes co-elution in standard RP.

-

The Fix:

-

Selectivity Change: Switch from C18 to a Phenyl-Hexyl column. The

interactions (or lack thereof) often discriminate between the ureido group and the free amine of Leucine. -

HILIC Mode: Leucine (zwitterionic) and N-Carbamoylleucine (acidic) behave very differently on a Zwitterionic HILIC (ZIC-HILIC) column. Leucine will be retained more strongly than the N-carbamoyl derivative in HILIC, reversing the elution order and improving resolution [3].

-

Module 4: Advanced Protocol (Chiral Resolution)

If your issue is separating the L-enantiomer (bioactive) from the D-enantiomer (impurity), standard C18 will fail.

Protocol: Chiral Separation of N-Carbamoyl Amino Acids

-

Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

-

Mobile Phase (RP Mode): 0.1% H3PO4 (aq) / Acetonitrile (80:20).

-

Note: Acidic mobile phase is crucial to keep the analyte neutral.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV 210 nm.

-

Expected Result: The immobilized polysaccharide phases interact with the ureido "handle" via hydrogen bonding, providing excellent resolution (

) for enantiomers [4].

References

-

Sivashanmugam, P. et al. (2024). Analysis of Urea Cycle Amino Acids and Analogs. National Institutes of Health. Available at: [Link] (Context: Stability and separation of ureido/carbamoyl derivatives).

-

Petritis, K. et al. (2022). Ion-pairing reversed-phase liquid chromatography for non-derivatized amino acid analysis. Journal of Chromatography A. Available at: [Link] (Context: Separation of polar amino acid analogs).

Technical Support Center: 4-Methyl-2-ureido-pentanoic Acid (N-Carbamoylleucine) in Cell Culture

Executive Summary & Molecule Profile

4-Methyl-2-ureido-pentanoic acid , commonly known as N-Carbamoylleucine (NC-Leu) , is a structural analogue of Leucine featuring a ureido group (

-

Metabolic Regulation: As a stable analogue of N-Acetylglutamate (NAG) to study Carbamoyl Phosphate Synthetase 1 (CPS1) activation in hepatocytes.

-

Transport Kinetics: As a competitive probe for L-type Amino Acid Transporters (LAT1/SLC7A5), where it mimics Leucine without being incorporated into proteins.

Key Physicochemical Profile:

| Property | Specification | Critical Note |

|---|---|---|

| CAS Number | 42534-05-4 | Verify against CAS to distinguish from N-Carbamoylglutamate. |

| Molecular Weight | 174.2 g/mol | Small molecule; rapid diffusion expected. |

| Solubility | DMSO, Methanol, Dilute Base | Poor water solubility at acidic pH. |

| pKa | ~3.8 (Carboxylic acid) | Must be buffered to pH 7.4 for culture stability. |

Troubleshooting Guide: Common Pitfalls

Category A: Solubility & Formulation Issues

Q: Why does the compound precipitate when added to my serum-free media? Diagnosis: pH Shock Precipitation. 4-Methyl-2-ureido-pentanoic acid is a weak acid. While soluble in DMSO, adding a concentrated DMSO stock directly to unbuffered or slightly acidic media (like some conditioned media) can cause immediate localized precipitation due to the "antisolvent" effect of water combined with a pH drop.

The Fix:

-

Pre-dilution Step: Do not add 1000x DMSO stock directly to the well. Dilute the stock 1:10 in PBS (pH 7.4) first. If it stays clear, add this 10x intermediate to your cells.

-

Buffer Capacity: Ensure your media contains HEPES (25 mM). The standard bicarbonate buffer in DMEM is often insufficient to handle the acidity of high-concentration ureido-acid additions during the mixing phase.

Q: My dose-response curve is flat. Is the compound degrading? Diagnosis: Ureido Hydrolysis. While more stable than some esters, the ureido linkage can hydrolyze into Leucine and Ammonia under extreme pH or high temperatures over long incubations (>48 hours), especially if Pseudomonas contamination (which carries carbamoylases) is present, or if the media becomes alkaline.

The Fix:

-

Fresh Preparation: Prepare working solutions immediately before use.

-

Sterility Check: Verify culture sterility; bacterial carbamoylases will rapidly degrade NC-Leu to Leucine, artificially rescuing cells from starvation and skewing results.

Category B: Physiological & Metabolic Artifacts

Q: I treated cells with NC-Leu to study urea cycle flux, but I see massive autophagy induction. Why? Diagnosis: The "Leucine Mimicry" Trap (LAT1 Competition). This is the most common physiological pitfall. NC-Leu retains the isobutyl side chain of Leucine. It competes with L-Leucine for entry via the LAT1 (SLC7A5) transporter. High concentrations of NC-Leu block Leucine uptake.

-

Mechanism: Intracellular Leucine drops

mTORC1 sensing fails

The Fix:

-

Competition Control: You must run a control arm with Excess Leucine (4-8 mM) . If the autophagy effect disappears with excess Leucine, the observed effect was an artifact of transport inhibition, not a specific downstream target of NC-Leu.

Q: Why is there no change in urea production in my HEK293 cells? Diagnosis: Target Absence (CPS1 Deficiency). NC-Leu acts as an allosteric activator of CPS1 (Carbamoyl Phosphate Synthetase 1). However, CPS1 is abundantly expressed only in hepatocytes and intestinal epithelial cells. HEK293 (Kidney), CHO, and HeLa cells have negligible CPS1 activity.

The Fix:

-

Cell Line Validation: Use primary hepatocytes, HepG2, or Huh7 cell lines for urea cycle studies.

-

Transfection: For non-hepatic lines, you must transiently transfect a CPS1 expression vector to see any specific activity.

Visualizing the Mechanisms

Diagram 1: The Transport Competition Artifact

This diagram illustrates how NC-Leu can accidentally trigger starvation signals by blocking Leucine entry.

Figure 1: Competitive inhibition of Leucine uptake by 4-Methyl-2-ureido-pentanoic acid at the LAT1 transporter, leading to downstream mTORC1 inactivation.

Diagram 2: The Specific Urea Cycle Pathway

This diagram shows the intended mechanism of action in Hepatocytes.

Figure 2: Mechanism of CPS1 activation. Note that this pathway is only relevant in cells expressing CPS1 (e.g., Hepatocytes).

Standardized Experimental Protocol

To avoid the pitfalls above, use this standardized workflow for treating mammalian cells.

Reagents

-

Stock Solvent: 100% DMSO (Molecular Biology Grade).

-

Vehicle Control: DMSO matched to final concentration (max 0.5%).

-

Media: DMEM/F12 + 10% FBS + 25 mM HEPES .

Step-by-Step Methodology

-

Stock Preparation (500 mM):

-

Dissolve 87.1 mg of 4-Methyl-2-ureido-pentanoic acid in 1 mL of DMSO.

-

Note: Sonicate at 37°C if dissolution is slow. Store at -20°C. Desiccate upon warming to room temp.

-

-

Cell Seeding:

-

Seed cells (e.g., HepG2) at

cells/well in 6-well plates. Allow 24h attachment.

-

-

Treatment (The "2x" Method):

-

Do not add DMSO stock directly to the well.

-

Prepare a 2x Working Solution in pre-warmed media (e.g., for a 5 mM final target, make 10 mM in media).

-

Vortex vigorously. Ensure pH is 7.2–7.4 (media should be salmon/red, not yellow).

-

Remove half the volume of media from the cell culture well.

-

Add the 2x Working Solution to the remaining media in the well.

-

-

Incubation:

-

Incubate for 4–24 hours depending on the assay (Transport vs. Metabolic expression).

-

-

Readout:

-

For Urea: Collect supernatant, measure via colorimetric urease assay.

-

For Transport: Wash cells 3x with ice-cold HBSS immediately to stop transport before lysis.

-

Comparative Data Table

N-Carbamoylleucine vs. Related Analogues

| Feature | 4-Methyl-2-ureido-pentanoic Acid (NC-Leu) | N-Carbamoylglutamate (Carglumic Acid) | L-Leucine |

| Primary Target | CPS1 Activator / LAT1 Inhibitor | CPS1 Activator (Clinical Drug) | mTORC1 Activator / Protein Synthesis |

| Cell Permeability | Moderate (Passive + Transporter) | Low (Requires transporters) | High (LAT1/LAT2) |

| Stability | High (Ureido bond stable at pH 7) | High | High |

| Risk Factor | Induces Pseudo-Starvation | Minimal metabolic noise | Activates mTORC1 |

| Typical Conc. | 1 mM – 10 mM | 1 mM – 5 mM | 0.4 mM – 0.8 mM (Physiological) |

References

-

PubChem. "4-Methyl-2-ureidopentanoic acid (Compound)." National Library of Medicine. Accessed October 2023.[1] [Link]

-

Singh, R., et al. (2022). "Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport." PubMed Central. Discusses LAT1/SLC7A5 competition mechanics relevant to leucine analogues. [Link]

-

Caldovic, L., & Morizono, H. (2010). "Overview of N-acetylglutamate synthase deficiency and the role of N-carbamoylglutamate." Journal of Inherited Metabolic Disease. Provides mechanistic grounding for ureido-acid activation of CPS1. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Methotrexate vs. L-5-Methyltetrahydrofolate (5-MTHF)

The following guide provides a rigorous technical comparison between Methotrexate (MTX) and L-5-Methyltetrahydrofolate (5-MTHF) .

Editorial Note on Nomenclature & Chemical Identity: The specific chemical name "4-Methyl-2-ureido-pentanoic acid" (IUPAC: N-carbamoyl-L-leucine) acts as a critical disambiguation point in this guide. Several chemical databases erroneously list this name as a synonym for L-5-Methyltetrahydrofolate (5-MTHF) .

-

Literal Compound: N-carbamoyl-L-leucine (C₇H₁₄N₂O₃) is a metabolite of leucine and a substrate for specific amidohydrolases, with no direct pharmacological comparability to Methotrexate.

-

Intended Product: The functional description (DNA synthesis role, folate metabolism) linked to this name in your query refers to L-5-Methyltetrahydrofolate (5-MTHF) .

-

Scope: To meet the "Product Performance" requirement, this guide compares Methotrexate (the Antifolate) against 5-MTHF (the Active Folate/Rescue Agent), while distinguishing the literal chemical properties of the mislabeled compound.

Including Structural Disambiguation of 4-Methyl-2-ureido-pentanoic acid

Executive Summary: The Antagonist vs. The Bypass Agent

This comparison evaluates two pivotal molecules in folate metabolism: Methotrexate (MTX) , the gold-standard antifolate chemotherapeutic, and L-5-Methyltetrahydrofolate (5-MTHF) , the biologically active folate form often used to bypass MTX-induced metabolic blocks.

| Feature | Methotrexate (MTX) | L-5-Methyltetrahydrofolate (5-MTHF) | 4-Methyl-2-ureido-pentanoic acid (Literal) |

| Role | Antifolate (Inhibitor) | Active Co-factor (Agonist) | Metabolite / Intermediate |

| Primary Target | Dihydrofolate Reductase (DHFR) | Methionine Synthase (MS) | N-carbamoyl-L-amino acid hydrolase |

| Mechanism | Inhibits DNA/RNA synthesis by depleting reduced folates. | Donates methyl groups for homocysteine remethylation; bypasses DHFR. | Substrate for bacterial amidohydrolases; urea cycle related. |

| Key Application | Oncology (ALL, Osteosarcoma), Rheumatoid Arthritis. | Folate Supplementation, MTX Rescue (investigational vs Leucovorin). | Pyrimidine degradation research; Enzymatic assays. |

| Transport | RFC (major), PCFT (minor). | RFC, PCFT, Folate Receptor α/β. | Passive / Amino Acid Transporters. |

Chemical Structure & Disambiguation

Understanding the structural divergence is essential for assay design and specificity.

Structural Analysis

-

Methotrexate: A pteridine ring analogue of folic acid with a 4-amino substitution and N10-methyl group. This structure allows it to bind DHFR with 1000x higher affinity than folate.

-

L-5-Methyltetrahydrofolate (5-MTHF): The fully reduced, methylated form of folate. It does not require reduction by DHFR, making it the "bypass" agent.

-

4-Methyl-2-ureido-pentanoic acid (N-Carbamoyl-Leucine): A simple aliphatic amino acid derivative. It lacks the pteridine ring required for folate receptor binding or DHFR interaction.

Visualization: The Folate Conflict

The following diagram illustrates the mechanistic conflict between MTX and 5-MTHF, and isolates the unrelated pathway of the literal 4-Methyl-2-ureido-pentanoic acid.

Caption: MTX blocks DHFR, preventing THF production. 5-MTHF enters downstream, bypassing the block. N-Carbamoyl-Leucine (Literal) operates in an unrelated amino acid degradation pathway.

Performance Comparison: Efficacy & Kinetics

Enzyme Kinetics (DHFR Inhibition vs. Bypass)

In drug development, the primary metric for MTX is the inhibition constant (

| Parameter | Methotrexate (MTX) | L-5-Methyltetrahydrofolate (5-MTHF) |

| Target Enzyme | Dihydrofolate Reductase (DHFR) | N/A (Substrate for Methionine Synthase) |

| Binding Affinity ( | ~5 pM (Tight-binding inhibitor) | N/A |

| Inhibition Constant ( | 0.02 - 0.1 nM (Human DHFR) | N/A |

| Transport ( | ~1-5 µM (Reduced Folate Carrier - RFC) | ~1-3 µM (RFC) |

| Polyglutamation | Highly polyglutamated (Retained intracellularly) | Polyglutamated (Active cofactor retention) |

Experimental Insight: MTX is a "tight-binding" inhibitor. In experimental assays, you cannot use steady-state Michaelis-Menten kinetics without correction for enzyme depletion. 5-MTHF, conversely, acts as a rescue agent because it provides the reduced folate pool necessary for DNA synthesis (via thymidylate synthase coupling) without requiring DHFR activity.

Cellular Rescue Efficiency Protocol

A critical experiment in validating 5-MTHF performance is the MTX Rescue Assay . This determines the molar ratio of folate required to restore cell viability in the presence of lethal MTX concentrations.

Protocol: Comparative Rescue Assay

-

Cell Line: CCRF-CEM (Human T-lymphoblast) or CHO-K1.

-

Seeding: 5,000 cells/well in folate-free RPMI 1640.

-

Treatment:

-

Control: Vehicle only.

-

MTX Arm: Fixed concentration of MTX (

nM). -

Rescue Arm: Titration of 5-MTHF vs. Folic Acid (0.1 nM to 100 µM) added simultaneously.

-

-

Incubation: 72 hours at 37°C, 5% CO₂.

-

Readout: Cell viability via CellTiter-Glo (ATP) or MTT.

Expected Data:

-

Folic Acid: Requires DHFR to be active. Since MTX blocks DHFR, Folic Acid is a poor rescue agent (Rescue

> 10 µM). -

5-MTHF: Bypasses DHFR. Rescue is highly efficient (Rescue

≈ 10-100 nM). -

4-Methyl-2-ureido-pentanoic acid (Literal): No rescue effect observed (Biologically inert in this pathway).

Analytical Methodologies

For researchers quantifying these compounds, distinct HPLC/MS methods are required due to their stability profiles.

Stability Profile

-

MTX: Highly stable in solution; sensitive to light (photodegradation).

-

5-MTHF: Extremely labile. Susceptible to oxidative degradation into p-aminobenzoylglutamate (pABG) and pterin-6-aldehyde.

-

Requirement: All 5-MTHF buffers must contain Ascorbic Acid (0.1-1%) or DTT as an antioxidant.

-

HPLC Separation Protocol (Standardized)

This protocol separates MTX from folates (including 5-MTHF).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0 (with 0.1% Ascorbic Acid).

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient:

-

0-5 min: 5% B

-

5-15 min: 5% -> 20% B

-

15-20 min: 20% -> 60% B

-

-

Detection:

-

MTX: UV 302 nm (Excitation) / 370 nm (Emission) for fluorescence, or UV 302 nm absorbance.

-